molecular formula C14H16N6O B10887916 9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10887916
M. Wt: 284.32 g/mol
InChI Key: HCJQZFFTYPGQOF-UHFFFAOYSA-N
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Description

9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazoloquinazoline core. The presence of these rings imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or triazoloquinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, 9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits significant activity against various biological targets. It has been studied for its potential as an enzyme inhibitor, antimicrobial agent, and anti-inflammatory compound .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer, neurodegenerative diseases, and infectious diseases .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural features and the combination of pyrazole and triazoloquinazoline rings. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

9-(1-ethylpyrazol-4-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C14H16N6O/c1-2-19-7-9(6-16-19)13-12-10(4-3-5-11(12)21)18-14-15-8-17-20(13)14/h6-8,13H,2-5H2,1H3,(H,15,17,18)

InChI Key

HCJQZFFTYPGQOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3=C(CCCC3=O)NC4=NC=NN24

Origin of Product

United States

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